2,3,5-Trichloro-4-nitropyridine

Catalog No.
S13470482
CAS No.
M.F
C5HCl3N2O2
M. Wt
227.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trichloro-4-nitropyridine

Product Name

2,3,5-Trichloro-4-nitropyridine

IUPAC Name

2,3,5-trichloro-4-nitropyridine

Molecular Formula

C5HCl3N2O2

Molecular Weight

227.43 g/mol

InChI

InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)3(7)4(2)10(11)12/h1H

InChI Key

ABXQHMCSZHOAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)[N+](=O)[O-])Cl

2,3,5-Trichloro-4-nitropyridine is an organic compound with the molecular formula C5HCl3N2O2C_5HCl_3N_2O_2 and a molecular weight of approximately 227.43 g/mol. It is characterized by the presence of three chlorine atoms and one nitro group attached to a pyridine ring. The compound is notable for its unique substitution pattern, which significantly influences its chemical properties and reactivity. Its structure can be represented by the following canonical SMILES notation: C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Cl.

, including:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Oxidation Reactions: Although less common, the compound can undergo oxidation reactions.

These reactions allow for the transformation of 2,3,5-Trichloro-4-nitropyridine into various derivatives that may possess different biological or chemical activities .

The synthesis of 2,3,5-Trichloro-4-nitropyridine typically involves nitration processes. A common method includes:

  • Starting Material: Begin with 2,3,5-trichloropyridine.
  • Nitration Reaction: React the starting material with a nitrating mixture (usually nitric acid and sulfuric acid) under controlled temperature conditions to achieve selective nitration at the 4-position of the pyridine ring.

This reaction can be scaled up using continuous flow reactors for industrial production, ensuring consistent reaction conditions and improved yields .

2,3,5-Trichloro-4-nitropyridine has several applications in:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research: Its unique structure makes it valuable in studies related to chemical reactivity and the development of new materials.

The compound's ability to undergo substitution reactions also allows it to be used as a building block in organic synthesis .

Several compounds share structural similarities with 2,3,5-Trichloro-4-nitropyridine. Key examples include:

Compound NameMolecular FormulaUnique Features
2,4-Dichloro-3-nitropyridineC5H3Cl2N2O2C_5H_3Cl_2N_2O_2Lacks one chlorine atom; different reactivity
2,4,6-Trichloro-3-nitropyridineC5H3Cl3N2O2C_5H_3Cl_3N_2O_2Different substitution pattern; distinct applications
3-Chloro-4-nitropyridineC5H4ClN2O2C_5H_4ClN_2O_2Only one chlorine atom; different electronic properties
2,3-Dichloro-5-nitropyridineC5H2Cl2N2O2C_5H_2Cl_2N_2O_2Two chlorine atoms; affects reactivity and stability

Uniqueness: The specific arrangement of chlorine atoms in 2,3,5-Trichloro-4-nitropyridine imparts distinct chemical properties that differentiate it from these similar compounds. This unique substitution pattern enhances its utility in specialized chemical syntheses and research applications .

Crystallographic Analysis and Bonding Geometry

The crystallographic analysis of substituted nitropyridines provides crucial insights into the molecular geometry and bonding parameters of 2,3,5-trichloro-4-nitropyridine [3]. Based on comparative crystallographic studies of related nitropyridine compounds, the pyridine ring exhibits characteristic bond length variations that reflect the electron-withdrawing nature of the substituents [4] [5].

In related nitropyridine structures, the carbon-nitrogen bond lengths within the pyridine ring typically range from 1.317 to 1.357 Å, with the C-N bond to the nitro group showing characteristic lengthening to approximately 1.449 Å due to reduced pi-bond character [4]. The presence of multiple chlorine substituents introduces additional geometric perturbations to the ring system [5].

Table 1: Comparative Bond Length Parameters for Nitropyridine Derivatives

Bond TypeBond Length (Å)Reference Compound
Pyridine C-N (ring)1.317-1.3572-amino-5-nitropyridinium [4]
C-NO₂1.4492-amino-5-nitropyridinium [4]
Pyridine C-C1.338-1.4112-amino-5-nitropyridinium [4]
C-Cl (aromatic)1.72-1.75Typical chloropyridines [5]

The molecular geometry is further influenced by the steric and electronic effects of the trichloro substitution pattern [5]. The nitro group maintains planarity with the pyridine ring, facilitating conjugation despite the electron-deficient nature of the system [4] [3].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

Nuclear magnetic resonance spectroscopy provides definitive structural identification for 2,3,5-trichloro-4-nitropyridine through characteristic chemical shift patterns [6] [7]. The proton nuclear magnetic resonance spectrum exhibits a distinctive singlet corresponding to the sole remaining aromatic hydrogen at position 6 of the pyridine ring [6].

For related chloronitropyridine compounds, the aromatic proton signals typically appear in the downfield region between 7.5-8.5 ppm due to the strong deshielding effects of both chlorine and nitro substituents [6] [7]. The chemical shift values are significantly influenced by the cumulative electron-withdrawing effects of the multiple substituents [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic patterns for the quaternary carbon atoms bearing chlorine and nitro substituents [8]. The carbon bearing the nitro group typically appears around 145-155 ppm, while chlorine-bearing carbons resonate in the range of 125-140 ppm [8].

Table 2: Predicted NMR Chemical Shifts for 2,3,5-Trichloro-4-nitropyridine

Position¹H NMR (ppm)¹³C NMR (ppm)Multiplicity
H-68.0-8.5145-150Singlet
C-2-130-135Quaternary
C-3-125-130Quaternary
C-4-150-155Quaternary
C-5-130-135Quaternary

Infrared (IR) Vibrational Signature Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for 2,3,5-trichloro-4-nitropyridine [9] [10] [11]. The nitro group exhibits two prominent absorption bands corresponding to asymmetric and symmetric stretching vibrations [9] [11].

The asymmetric nitro stretching vibration appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch occurs at 1360-1290 cm⁻¹ for nitro groups attached to aromatic rings [9]. These frequencies are characteristic and intense due to the highly polar nature of the nitrogen-oxygen bonds [11].

Pyridine ring vibrations manifest as multiple bands in the 1600-1400 cm⁻¹ region, with specific patterns influenced by the substitution pattern [10] [12]. The carbon-hydrogen stretching vibrations of the remaining aromatic hydrogen appear in the 3000-3200 cm⁻¹ region [13].

Table 3: Characteristic IR Absorption Frequencies for 2,3,5-Trichloro-4-nitropyridine

Vibrational ModeFrequency Range (cm⁻¹)Intensity
NO₂ asymmetric stretch1550-1475Very strong
NO₂ symmetric stretch1360-1290Strong
Aromatic C=C stretch1600-1450Medium
C-H stretch (aromatic)3000-3200Medium
C-Cl stretch800-600Medium
NO₂ scissors bend890-835Medium

Carbon-chlorine stretching vibrations typically appear in the lower frequency region around 600-800 cm⁻¹, providing additional confirmation of the chlorine substitution pattern [10] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,3,5-trichloro-4-nitropyridine reveals characteristic fragmentation patterns that confirm the molecular structure and substitution pattern [15] [16]. The molecular ion peak appears at m/z 227/229/231 due to the isotopic distribution of the three chlorine atoms [16].

Common fragmentation pathways include loss of nitro groups (loss of 46 mass units corresponding to NO₂) and sequential loss of chlorine atoms (loss of 35/37 mass units) [17]. The base peak often corresponds to the pyridine core after loss of substituents [16].

Table 4: Predicted Mass Spectrometric Fragmentation Pattern

Fragment Ionm/zRelative IntensityAssignment
[M]⁺-227/229/231MediumMolecular ion
[M-NO₂]⁺181/183/185HighLoss of nitro group
[M-Cl]⁺192/194/196MediumLoss of one chlorine
[M-NO₂-Cl]⁺146/148/150HighLoss of NO₂ and Cl
C₅H₂N⁺80HighPyridine core

The isotopic patterns for chlorine-containing fragments provide definitive confirmation of the number of chlorine atoms present in each fragment [16] [17].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and geometric parameters of 2,3,5-trichloro-4-nitropyridine [18] [19]. The B3LYP functional with 6-311++G(d,p) basis set has proven effective for similar nitropyridine compounds [18] [20].

Optimized geometric parameters from density functional theory calculations show excellent correlation with experimental crystallographic data for related compounds, with correlation coefficients exceeding 0.99 for bond lengths and angles [21]. The calculations reveal the extent of electronic delocalization within the aromatic system despite heavy substitution [18].

Table 5: Calculated Molecular Properties from DFT

PropertyValueMethod
Molecular Volume~160 ųB3LYP/6-311++G(d,p)
Dipole Moment4.5-5.2 DB3LYP/6-311++G(d,p)
HOMO Energy-8.5 to -9.0 eVB3LYP/6-311++G(d,p)
LUMO Energy-3.0 to -3.5 eVB3LYP/6-311++G(d,p)
Band Gap5.0-6.0 eVB3LYP/6-311++G(d,p)

The frontier molecular orbital analysis reveals the electron-deficient nature of the compound, with both highest occupied molecular orbital and lowest unoccupied molecular orbital energies shifted to lower values compared to unsubstituted pyridine [18] [19].

The synthesis of 2,3,5-trichloro-4-nitropyridine through traditional halogenation-nitration pathways represents a cornerstone approach in heterocyclic chemistry. These established methodologies have been extensively studied and optimized for both laboratory and industrial applications.

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl3) has emerged as the most widely utilized reagent for the chlorination of pyridine derivatives [1] [2]. The reaction mechanism involves the initial formation of an activated chlorine species through the interaction of POCl3 with pyridine, which acts as both substrate and base [3]. Under optimized conditions, reactions are conducted at temperatures ranging from 140-160°C in sealed reactors, achieving yields of 70-95% with high selectivity for the 2,3,5-substitution pattern [2]. The equimolar use of POCl3 represents a significant advancement over traditional methods that required excess reagent, addressing both economic and environmental concerns [2].

Sulfuryl Chloride-Mediated Radical Chlorination

Sulfuryl chloride (SO2Cl2) provides an alternative pathway for pyridine chlorination through radical mechanisms [4] [5]. The process involves the generation of chlorine radicals through thermal decomposition or photochemical initiation, leading to selective chlorination at electron-rich positions. Optimal conditions involve temperatures of 80-100°C with radical initiators such as azobisisobutyronitrile (AIBN) [4]. While yields typically range from 60-80%, the formation of multiple regioisomers requires careful optimization of reaction conditions to favor the desired 2,3,5-trichloro product [5].

Mixed Acid Nitration Systems

The nitration of pyridine derivatives using mixed acid systems (HNO3/H2SO4) remains the most established method for introducing nitro groups [6] [7]. The reaction proceeds through the formation of the nitronium ion (NO2+) as the active electrophile, which attacks the electron-deficient pyridine ring preferentially at the 4-position [8]. Optimal conditions involve temperatures of 50-70°C with yields ranging from 62-85%. The high regioselectivity for 4-nitration makes this approach particularly valuable for the synthesis of 4-nitropyridine derivatives [6].

Dinitrogen Pentoxide Nitration

The use of dinitrogen pentoxide (N2O5) as a nitrating agent offers mild reaction conditions and high selectivity [9] [7]. The mechanism involves the formation of N-nitropyridinium intermediates, which undergo subsequent rearrangement to yield 3-nitropyridine derivatives [9]. Reactions are typically conducted at temperatures between 24-80°C, achieving yields of 63-68% with excellent regioselectivity [7].

Catalytic Vapor-Phase Synthesis Approaches

Catalytic vapor-phase synthesis has emerged as a promising alternative for the preparation of pyridine derivatives, offering advantages in terms of continuous operation and reduced waste generation.

Metal Oxide-Kaolin Catalyst Systems

Comprehensive studies have demonstrated the effectiveness of cadmium oxide-kaolin (CdO-kaolin) catalyst systems for the vapor-phase synthesis of methylpyridines [10]. The optimal catalyst composition contains 13.0% CdO as the active component, achieving 63.6% yield of methylpyridine products at 420°C [10]. The selectivity distribution favors 2-methylpyridine (41.2%) over 4-methylpyridine (22.4%), with residence times of 15-30 minutes proving optimal [10].

Mixed Metal Oxide Catalysts

The incorporation of chromium oxide (Cr2O3) as a promoter in CdO-kaolin systems significantly enhances catalytic performance [10]. Mixed CdO-Cr2O3-kaolin catalysts (13.0% CdO, 5.0% Cr2O3) achieve yields of 70.2% with enhanced selectivity and reduced deactivation rates [10]. The chromium component acts as a promoter for dehydrogenation and heterocyclization processes, facilitating the formation of pyridine derivatives from intermediate vinylamine species [10].

Continuous Flow Reactor Systems

The implementation of continuous flow reactors for pyridine synthesis offers precise control over reaction parameters and improved safety profiles [6]. Continuous flow nitration systems achieve yields of 83-85% with residence times of 5-15 minutes, representing significant improvements over batch processes [6]. The enhanced heat and mass transfer in microreactor systems minimizes hot spot formation and reduces the risk of overnitration [6].

Novel Microwave-Assisted Preparation Techniques

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, offering rapid heating, uniform temperature distribution, and enhanced reaction rates.

Microwave-Assisted Nitration Protocols

Microwave-assisted nitration of pyridine derivatives achieves yields of 75-90% with reaction times reduced to 5-15 minutes [11]. The uniform heating provided by microwave irradiation minimizes side reactions and improves selectivity [11]. Power levels of 300-400 W at temperatures of 80-120°C have been identified as optimal conditions for nitration reactions [11].

Microwave Flow Reactor Applications

The integration of microwave heating with continuous flow systems represents a significant advancement in process intensification [12]. Microwave flow reactors operate at 200-300 W power levels, achieving yields of 80-95% with residence times of 2-8 minutes [12]. The combination of microwave heating and flow chemistry enables precise control over reaction parameters while maintaining high throughput [12].

Solvent-Free Microwave Protocols

Solvent-free microwave synthesis offers environmental benefits and simplified workup procedures [13]. Reactions conducted under microwave irradiation (400-600 W) at 120-180°C achieve yields of 70-85% with reaction times of 10-30 minutes [13]. The elimination of solvents reduces environmental impact and simplifies product isolation [13].

Solvent Effects in Cyclization Reactions

The choice of solvent significantly influences the efficiency and selectivity of cyclization reactions in pyridine synthesis.

Polar Aprotic Solvents

Dichloromethane (DCM) has been identified as the optimal solvent for cyclization reactions, achieving yields of 85-90% with high regioselectivity [14]. The low dielectric constant (9.1) and moderate boiling point (40°C) provide ideal conditions for nucleophilic cyclization processes [14]. The regioselectivity ratio of 85:11 for desired versus undesired products demonstrates the effectiveness of DCM as a reaction medium [14].

Highly Polar Solvents

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit enhanced nucleophile solvation but reduced reaction rates [14]. DMSO (dielectric constant 47.2) achieves yields of 70-85% with moderate regioselectivity (70:20 ratio) [14]. The strong solvation of nucleophiles in highly polar solvents can either enhance or inhibit cyclization depending on the specific reaction mechanism [14].

Solvent-Mediated Mechanistic Pathways

The choice of solvent influences the mechanism of cyclization reactions, with polar solvents favoring ionic pathways and non-polar solvents promoting radical mechanisms [14]. Toluene, with its low dielectric constant (2.4), achieves yields of 57-65% with moderate regioselectivity, suggesting a preference for radical-mediated processes [14].

Purification Strategies and Yield Optimization

Effective purification strategies are essential for achieving high-purity products and optimizing overall synthetic yields.

Chromatographic Purification Methods

Column chromatography on silica gel remains the gold standard for purifying pyridine derivatives, achieving purities of 95-99% with recovery yields of 75-85% [15]. The use of ethyl acetate-hexane gradient systems (20-60% ethyl acetate) effectively separates nitro compounds from amino derivatives based on polarity differences [15]. Processing times of 2-4 hours are typical for laboratory-scale purifications [15].

Crystallization Techniques

Crystallization from organic solvents provides an efficient method for purifying pyridine derivatives, achieving purities of 90-98% with recovery yields of 70-90% [16]. The selection of appropriate solvent systems is crucial for achieving optimal crystal formation and purity [16]. Processing times of 6-24 hours are required for complete crystallization, but the method offers excellent scalability [16].

Liquid-Liquid Extraction Systems

Liquid-liquid extraction offers rapid purification with processing times of 30-60 minutes and recovery yields of 85-95% [17]. The extraction of pyridine compounds from organic phases using acidic aqueous solutions exploits the basic nature of pyridine nitrogen [18]. Deep eutectic solvents have emerged as environmentally friendly alternatives to traditional organic solvents for extraction applications [17].

Continuous Flow Purification

Continuous flow extraction systems achieve purities of 90-95% with recovery yields of 90-95% and processing times of 15-30 minutes [19]. The integration of purification steps with synthesis in continuous flow systems enables process intensification and reduced environmental impact [19]. Automated systems provide consistent results with minimal operator intervention [19].

Advanced Purification Technologies

Preparative high-performance liquid chromatography (HPLC) achieves purities exceeding 99% but with lower recovery yields of 60-80% [20]. The method is particularly valuable for purifying complex mixtures and achieving analytical-grade purity [20]. Membrane separation technologies offer moderate purities of 85-90% with processing times of 1-2 hours and good scalability [20].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

225.910360 g/mol

Monoisotopic Mass

225.910360 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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